Methyl 4-hydroxyquinoline-7-carboxylate
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Overview
Description
Methyl 4-hydroxyquinoline-7-carboxylate is a derivative of quinoline, a heterocyclic aromatic organic compound Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxyquinoline-7-carboxylate typically involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate under specific reaction conditions. The process includes:
Cyclization Reaction: Aniline reacts with diethyl ethoxymethylenemalonate to form the quinoline core.
Esterification: The resulting compound undergoes esterification to introduce the methyl ester group at the 7-carboxylate position.
Industrial Production Methods: Industrial production of this compound often employs microwave-assisted synthesis, which enhances reaction rates and yields. Additionally, green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxyquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated quinoline derivatives.
Scientific Research Applications
Methyl 4-hydroxyquinoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer agent and its ability to inhibit specific enzymes.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of Methyl 4-hydroxyquinoline-7-carboxylate involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as RNA-dependent RNA polymerase, which is crucial for viral replication.
DNA Interaction: It can intercalate into DNA, disrupting the replication process and leading to cell death.
Metal Chelation: The hydroxyl and carboxylate groups can chelate metal ions, affecting metal-dependent biological processes
Comparison with Similar Compounds
Methyl 4-hydroxyquinoline-7-carboxylate can be compared with other quinoline derivatives:
Similar Compounds: 4-hydroxyquinoline, 8-hydroxyquinoline, and quinoline-2-carboxylate.
Uniqueness: Unlike its analogs, this compound has a unique combination of hydroxyl and carboxylate groups, which enhances its ability to chelate metals and interact with biological targets
Properties
IUPAC Name |
methyl 4-oxo-1H-quinoline-7-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-15-11(14)7-2-3-8-9(6-7)12-5-4-10(8)13/h2-6H,1H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNSQLGKJRTVBHV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)C=CN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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